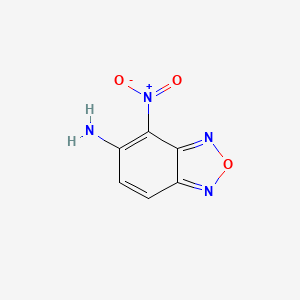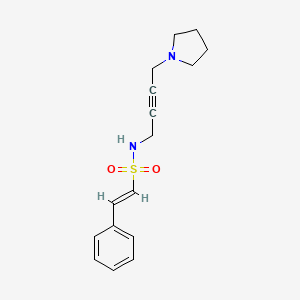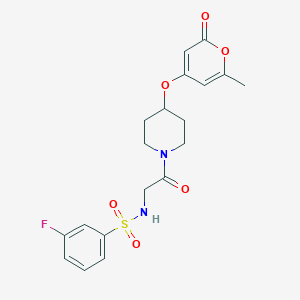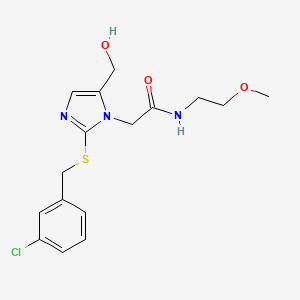
(E)-2-(3-(3-nitrophenyl)acrylamido)-5-phenylthiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(3-(3-nitrophenyl)acrylamido)-5-phenylthiophene-3-carboxamide, commonly known as NPTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NPTB belongs to the class of thiophene derivatives, which have been extensively studied due to their unique properties and potential applications in various fields, including electronics, optoelectronics, and pharmaceuticals.
科学的研究の応用
Radiosensitization and Cytotoxicity
A study focused on the synthesis of a series of nitrothiophenes, including compounds similar to (E)-2-(3-(3-nitrophenyl)acrylamido)-5-phenylthiophene-3-carboxamide, to evaluate their potential as radiosensitizers and bioreductively activated cytotoxins. These compounds showed promise in vitro as radiosensitizers of hypoxic mammalian cells, with the most potent being those with tertiary amine bases or oxiranes in their side chains. However, systemic toxicity at higher doses limited their in vivo application (Threadgill et al., 1991).
Corrosion Inhibition
Research into acrylamide derivatives, including structures akin to the subject compound, has explored their efficacy as corrosion inhibitors. A study on copper in nitric acid solutions found that acrylamide derivatives acted as effective mixed-type inhibitors, suggesting potential applications in protecting metals from corrosion (Abu-Rayyan et al., 2022).
Polymerization and Material Science
The polymerization reactions of acrylamide derivatives have been extensively studied for their applications in material science. For example, the polymerization kinetics of a related compound, N-(4-iodo-1,3-diphenylbutyl) acrylamide, revealed insights into the mechanism of iodine transfer polymerization, suggesting potential uses in the preparation of hydrophobically modified polymers for applications such as enhanced oil recovery (Huang et al., 2019).
Biochemical Studies
Biochemical applications of acrylamide derivatives include studies on their interaction with proteins and enzymes. For instance, acrylamide is known to quench tryptophanyl fluorescence in proteins, serving as a probe for studying protein conformation and dynamics (Eftink & Ghiron, 1976). Additionally, the enzymic cis-trans isomerization of nitrothiophene and nitrobenzene derivatives has been explored, providing insights into enzymatic reactions and their potential modulation (Tatsumi et al., 1980).
Antipathogenic Activity
Thiourea derivatives, structurally related to acrylamide compounds, have shown significant antibacterial and antibiofilm properties against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. These findings highlight the potential of acrylamide derivatives in developing novel antimicrobial agents (Limban et al., 2011).
特性
IUPAC Name |
2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]-5-phenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4S/c21-19(25)16-12-17(14-6-2-1-3-7-14)28-20(16)22-18(24)10-9-13-5-4-8-15(11-13)23(26)27/h1-12H,(H2,21,25)(H,22,24)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRZKTKMKWUAKJ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2917758.png)

![Benzo[d]isothiazole-7-carboxylic acid](/img/structure/B2917760.png)
![2-[4-amino-5-(2-aminophenyl)-4H-1,2,4-triazol-3-yl]phenylamine](/img/structure/B2917761.png)

![(Z)-2-(3,4-dimethylphenyl)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2917767.png)
![5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-3-(3,5-dimethoxybenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2917768.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2917772.png)

![3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2917775.png)
![(11Z)-11-[(2,4-dimethoxyphenyl)imino]-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2917776.png)

